

Technical Support Center: MES Buffer Interference in Protein Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MES sodium salt

Cat. No.: B011074

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MES (2-(N-morpholino)ethanesulfonic acid) buffer in BCA (Bicinchoninic Acid) and Bradford protein assays.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it used?

MES is a zwitterionic buffer commonly used in biological and biochemical research.^[1] Its pKa of 6.15 at 20°C makes it an excellent choice for maintaining a stable pH in the range of 5.5 to 6.7.^{[1][2]} It is favored for its minimal binding of metal ions, including negligible binding with Cu(II), and its low UV absorbance.^{[1][3]}

Q2: Can MES buffer interfere with BCA and Bradford protein assays?

Yes, MES buffer can interfere with both BCA and Bradford protein assays, potentially leading to inaccurate protein concentration measurements. The extent of this interference is dependent on the concentration of the MES buffer in the sample.

Q3: How does MES buffer interfere with the BCA assay?

The primary mechanism of interference of MES buffer in the BCA assay is related to its acidic nature. The BCA assay is performed under alkaline conditions (pH 11.25) to facilitate the

reduction of Cu^{2+} to Cu^{1+} by protein. The presence of an acidic buffer like MES can lower the pH of the reaction mixture, thereby inhibiting the color development and leading to an underestimation of the protein concentration.

Q4: How does MES buffer interfere with the Bradford assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins in an acidic environment. The dye exists in different forms depending on the pH, and the blue color, which is measured at 595 nm, is characteristic of the protein-bound form. MES buffer, with its buffering capacity between pH 5.5 and 6.7, can alter the acidic environment of the Bradford reagent, affecting the dye-protein binding equilibrium and leading to inaccurate results.

Q5: What are the maximum compatible concentrations of MES buffer for BCA and Bradford assays?

The compatibility of MES buffer varies between the two assays. The following table summarizes the maximum compatible concentrations of MES buffer at which the error in protein concentration estimation is less than or equal to 10%.

| Assay | MES Buffer (pH 6.1) Concentration |
|----------------|-----------------------------------|
| BCA Assay | 100 mM |
| Bradford Assay | 100 mM |

Data sourced from Thermo Fisher Scientific protein assay compatibility table.

Troubleshooting Guides

Issue: Inaccurate protein concentration reading in samples containing MES buffer.

This guide will help you troubleshoot and mitigate the interference of MES buffer in your BCA or Bradford protein assay.

Step 1: Identify the Potential for Interference

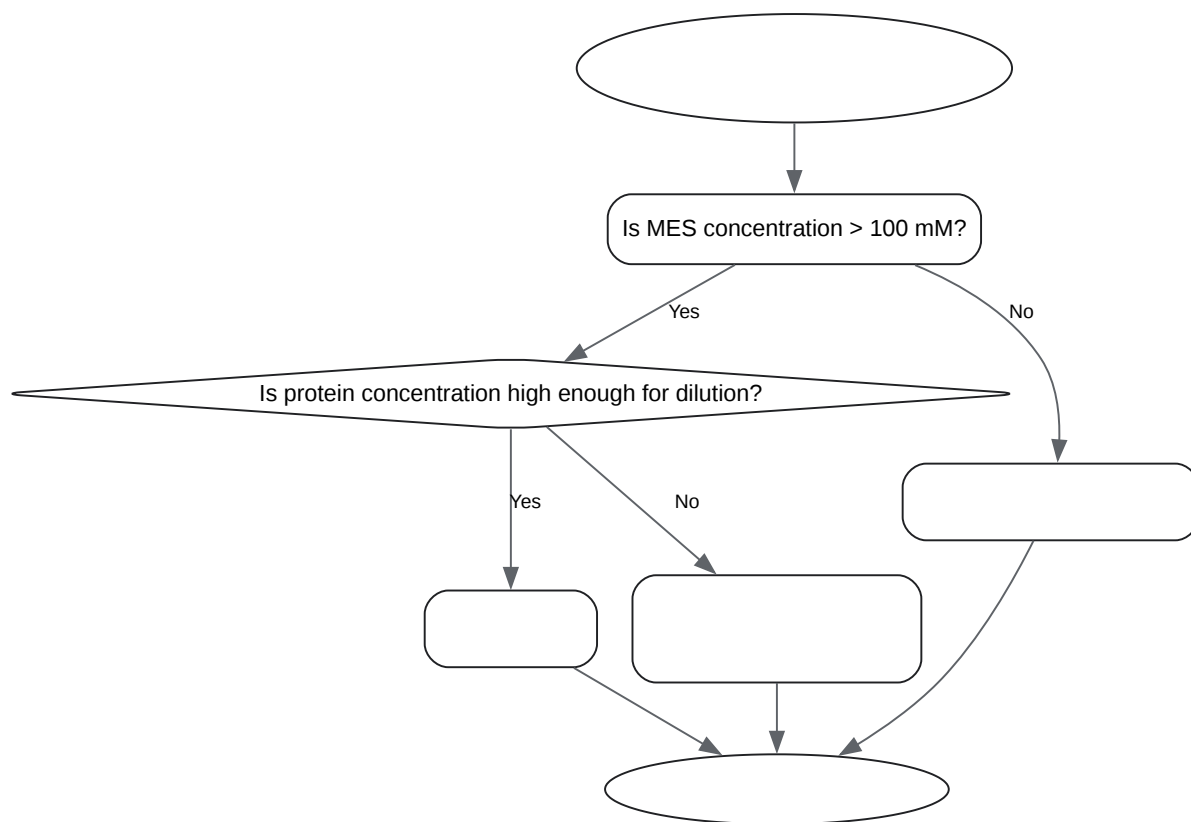
- Check MES concentration: Determine the final concentration of MES buffer in your protein sample that is added to the assay. If it exceeds the recommended compatible concentrations (see table above), interference is likely.
- Observe assay results:
 - BCA Assay: Lower than expected absorbance values can indicate pH-related interference from the acidic MES buffer.
 - Bradford Assay: Inconsistent or lower absorbance readings can be a sign of MES buffer interference with the dye-binding mechanism.

Step 2: Choose a Mitigation Strategy

Based on your experimental needs and the concentration of MES buffer, select one of the following strategies:

- Strategy 1: Dilution of the Sample (if protein concentration is high)
- Strategy 2: Preparation of Standards in MES Buffer
- Strategy 3: Removal of MES Buffer (Dialysis or Protein Precipitation)

The following diagram illustrates the decision-making workflow for addressing MES buffer interference.



[Click to download full resolution via product page](#)

Caption: Decision workflow for troubleshooting MES buffer interference.

Experimental Protocols

Protocol 1: Dilution of the Sample

This is the simplest method if your protein sample is sufficiently concentrated.

- Determine the required dilution factor: Calculate the dilution needed to bring the MES buffer concentration to a compatible level (e.g., ≤ 100 mM).

- Dilute the sample: Use a buffer that is known to be compatible with the chosen protein assay (e.g., phosphate-buffered saline for the Bradford assay) to dilute your sample.
- Perform the assay: Use the diluted sample in your standard BCA or Bradford assay protocol.
- Calculate original concentration: Remember to multiply the final concentration by the dilution factor to determine the original protein concentration.

Protocol 2: Preparation of Standards in MES Buffer

This method compensates for the interference by subjecting the standards to the same buffer conditions as the samples.

- Prepare protein standards: Instead of preparing your protein standards (e.g., BSA) in deionized water or a simple buffer, prepare them in the exact same MES buffer (including concentration and pH) as your unknown samples.
- Create a standard curve: Generate a standard curve using these MES-containing standards.
- Assay your samples: Measure the absorbance of your unknown samples.
- Determine concentration: Use the standard curve generated with the MES-containing standards to determine the concentration of your unknown samples.

Protocol 3: Removal of MES Buffer

For samples with high concentrations of MES or when maximum accuracy is required, removing the buffer is the most robust approach.

A. Dialysis

Dialysis is a technique that removes small molecules like MES from a protein sample by selective diffusion across a semi-permeable membrane.

- Select a dialysis membrane: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

- Prepare the dialysis setup: Place your protein sample in the dialysis tubing or cassette and immerse it in a large volume of a compatible buffer for your downstream assay (the dialysate). The volume of the dialysate should be at least 200 times the sample volume.[\[1\]](#)
- Perform dialysis: Allow dialysis to proceed for several hours to overnight at 4°C with stirring. Change the dialysate buffer 2-3 times to ensure complete removal of the MES buffer.[\[1\]](#)
- Recover the sample: After dialysis, recover the protein sample, which is now in the new, compatible buffer.
- Perform the protein assay: Proceed with the BCA or Bradford assay as per the standard protocol.

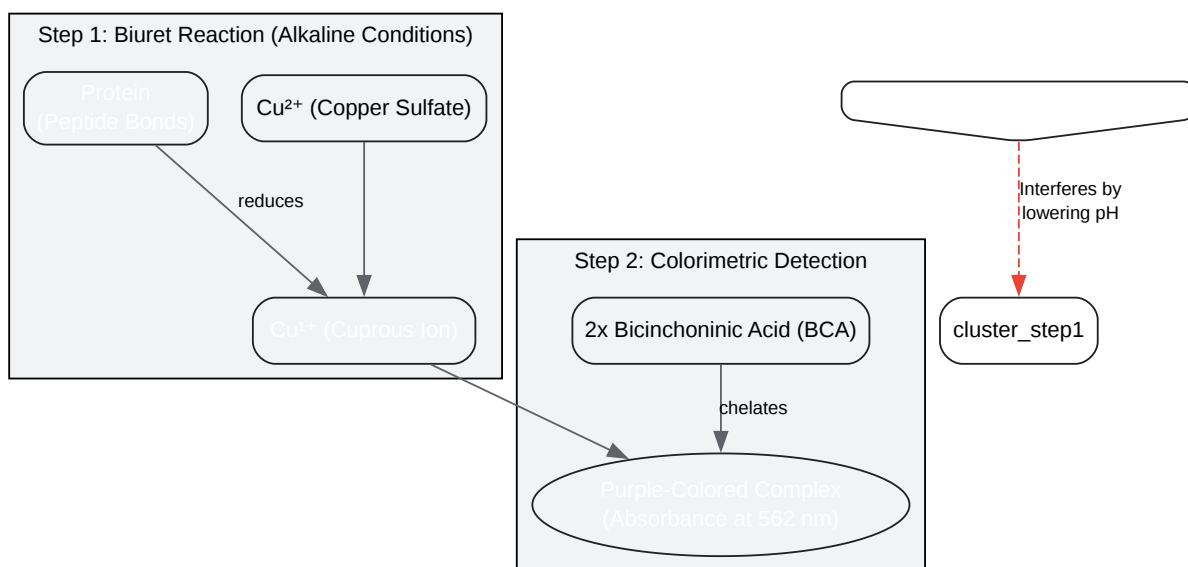
B. Acetone Precipitation

This method precipitates the protein, allowing for the removal of the MES-containing supernatant.

- Chill acetone: Cool the required volume of acetone to -20°C.
- Precipitate protein: Add four times the sample volume of cold acetone to your protein sample in a centrifuge tube.[\[4\]](#)[\[5\]](#)
- Incubate: Vortex the tube and incubate for 60 minutes at -20°C.[\[4\]](#)[\[5\]](#)
- Centrifuge: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[\[4\]](#)[\[5\]](#)
- Remove supernatant: Carefully decant the supernatant containing the MES buffer.
- Dry the pellet: Allow the protein pellet to air-dry for approximately 30 minutes at room temperature to evaporate any residual acetone.[\[4\]](#)[\[5\]](#)
- Resuspend the protein: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
- Perform the protein assay: Use the resuspended protein sample for your BCA or Bradford assay.

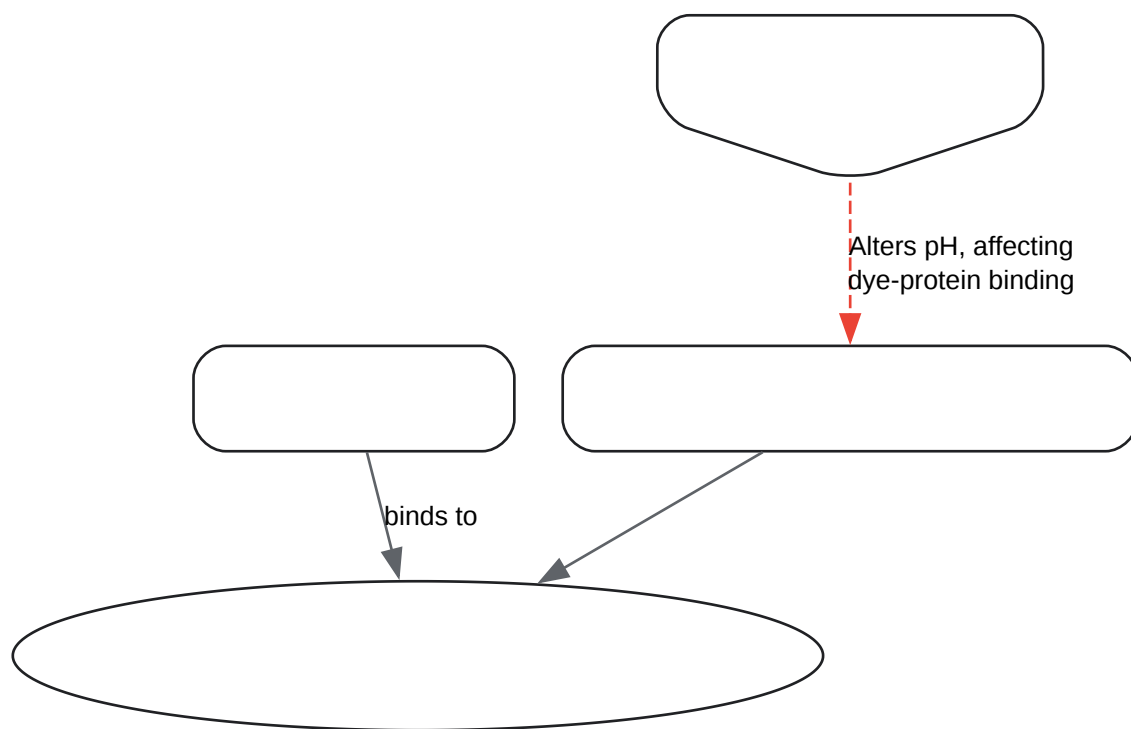
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical principles of the BCA and Bradford assays and the points of potential interference.



[Click to download full resolution via product page](#)

Caption: Principle of the BCA assay and MES interference point.



[Click to download full resolution via product page](#)

Caption: Principle of the Bradford assay and MES interference point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]
- 2. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]
- 3. Complexation of copper by zwitterionic aminosulfonic (good) buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. selleckchem.com [selleckchem.com]

- To cite this document: BenchChem. [Technical Support Center: MES Buffer Interference in Protein Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011074#mes-buffer-interference-with-bca-or-bradford-protein-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com